Cox-2-IN-21

COX-2 selectivity Enzyme inhibition assay Selectivity index

COX-2-IN-21 (Compound 5c) is a tetrazole-based selective COX-2 inhibitor with an IC50 of 0.039 µM and a selectivity index of 317.95 over COX-1. It demonstrates a 34% lower ulcer index (UI=0.11) than celecoxib, providing superior gastrointestinal safety in rodent models. In acute inflammation assays, it achieves 42.64% paw edema inhibition and 82.72% PGE2 suppression at 4 h, outperforming celecoxib. Additional suppression of TNF-α (55.35%) and IL-6 (61.56%) makes it valuable for studying prostaglandin-cytokine interplay. Choose COX-2-IN-21 for reproducible, high-signal anti-inflammatory studies with minimized animal welfare concerns.

Molecular Formula C21H22N6O4
Molecular Weight 422.4 g/mol
Cat. No. B15142453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCox-2-IN-21
Molecular FormulaC21H22N6O4
Molecular Weight422.4 g/mol
Structural Identifiers
SMILESCC(=O)N1C(CC(=N1)C2=CC(=CC=C2)N3C=NN=N3)C4=CC(=C(C(=C4)OC)OC)OC
InChIInChI=1S/C21H22N6O4/c1-13(28)27-18(15-9-19(29-2)21(31-4)20(10-15)30-3)11-17(23-27)14-6-5-7-16(8-14)26-12-22-24-25-26/h5-10,12,18H,11H2,1-4H3
InChIKeyGOOKASPOKXCSJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





COX-2-IN-21: A Selective, Orally Active COX-2 Inhibitor for Anti-Inflammatory Research Procurement


COX-2-IN-21 (Compound 5c) is a tetrazole-based, selective cyclooxygenase-2 (COX-2) inhibitor designed via bioisosteric replacement of the sulfonamide group in celecoxib [1]. It demonstrates potent in vitro COX-2 inhibition (IC50 = 0.039 μM) and promising in vivo anti-inflammatory activity . The compound is orally active and has been characterized for its molecular structure (C21H22N6O4, MW: 422.44) and selectivity profile against COX-1 (IC50 = 12.4 μM) [2].

The Risk of Substituting COX-2-IN-21 with Other COX-2 Inhibitors: Critical Differences in Potency, Selectivity, and In Vivo Safety Profile


Despite belonging to the same class of selective COX-2 inhibitors, COX-2-IN-21 exhibits a distinct profile compared to clinically established agents like celecoxib and structurally related analogs. Its molecular design, centered on a tetrazole heterocycle, yields a unique combination of sub-100 nM in vitro potency and a high COX-2 selectivity index, which translates into measurable advantages in preclinical models of inflammation and gastrointestinal safety [1]. Generic substitution with other coxibs would ignore these quantifiable differences in ulcerogenic liability and cytokine modulation, potentially compromising experimental reproducibility or leading to different safety outcomes in animal studies [1].

Quantitative Differentiators for COX-2-IN-21: Direct Head-to-Head Comparison with Celecoxib


Superior In Vitro COX-2 Inhibitory Potency and Selectivity Index Versus Celecoxib

COX-2-IN-21 (Compound 5c) demonstrates a lower IC50 for COX-2 inhibition and a higher COX-2 selectivity index (COX-1 IC50 / COX-2 IC50) compared to the reference drug celecoxib, indicating enhanced target engagement and reduced off-target COX-1 inhibition [1].

COX-2 selectivity Enzyme inhibition assay Selectivity index

Enhanced In Vivo Anti-Inflammatory Efficacy in Carrageenan-Induced Paw Edema Model

In a rat carrageenan-induced paw edema model, COX-2-IN-21 (50 mg/kg, oral) achieved a higher percentage of edema inhibition at multiple time points compared to an equivalent dose of celecoxib, demonstrating superior in vivo anti-inflammatory efficacy [1].

In vivo anti-inflammatory activity Paw edema model Efficacy comparison

Reduced Ulcerogenic Liability Compared to Celecoxib

Assessment of gastric mucosal damage in rats revealed that COX-2-IN-21 produces a significantly lower ulcer index (UI) than celecoxib at the same 50 mg/kg oral dose, indicating a favorable gastrointestinal safety profile [1].

Gastrointestinal safety Ulcer index COX-2 selective inhibitor

Superior In Vivo Suppression of Prostaglandin E2 (PGE2) Production

COX-2-IN-21 (50 mg/kg) more effectively reduces serum levels of prostaglandin E2 (PGE2), a key inflammatory mediator, compared to celecoxib, further substantiating its enhanced in vivo COX-2 inhibitory activity [1].

PGE2 inhibition In vivo biomarker Anti-inflammatory mechanism

Comparable or Superior Inhibition of Pro-Inflammatory Cytokines TNF-α and IL-6

COX-2-IN-21 (50 mg/kg) reduces serum levels of the pro-inflammatory cytokines TNF-α and IL-6 to an extent comparable to, or slightly better than, celecoxib, indicating broad anti-inflammatory activity beyond direct prostaglandin suppression [1].

Cytokine inhibition TNF-α IL-6 Anti-inflammatory activity

High-Impact Application Scenarios for COX-2-IN-21 Based on Quantitative Differentiation


Preclinical Studies Requiring High Selectivity and Low Ulcerogenic Risk

Given its 34% lower ulcer index (UI = 0.11) and higher COX-2 selectivity index (SI = 317.95) compared to celecoxib [1], COX-2-IN-21 is ideally suited for long-term or high-dose anti-inflammatory studies in rodent models where minimizing gastrointestinal side effects is crucial for maintaining animal welfare and experimental integrity.

In Vivo Efficacy Comparisons in Acute Inflammation Models

With a 6.3% relative increase in paw edema inhibition at 4 hours (42.64% vs. 40.11% for celecoxib) and superior PGE2 suppression (82.72% vs. 79.67%) [1], COX-2-IN-21 provides a more potent tool for researchers aiming to maximize anti-inflammatory signal in acute carrageenan-induced or similar acute inflammation assays.

Investigations into Dual COX-2/Cytokine Suppression Mechanisms

The demonstrated ability of COX-2-IN-21 to significantly lower both PGE2 (82.72% inhibition) and the cytokines TNF-α (55.35% inhibition) and IL-6 (61.56% inhibition) [1] makes it a valuable compound for studying the interplay between prostaglandin and cytokine pathways in inflammatory diseases such as rheumatoid arthritis or colitis.

Benchmarking Novel COX-2 Inhibitors in Structure-Activity Relationship (SAR) Studies

As a well-characterized tetrazole-based derivative with published head-to-head data against celecoxib [1], COX-2-IN-21 serves as an excellent positive control and benchmark for medicinal chemistry programs aimed at developing next-generation coxibs with improved safety and efficacy profiles.

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